Welcome to the BenchChem Online Store!
molecular formula C12H12N2 B8794645 4-Methyl-3-(3-pyridinyl)-benzenamine

4-Methyl-3-(3-pyridinyl)-benzenamine

Cat. No. B8794645
M. Wt: 184.24 g/mol
InChI Key: UVDGDGFCTXUHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06900215B2

Procedure details

Tin(II) chloride (11.86 g, 62.6 mmol) was added portionwise over 5 min to a stirred mixture of 3-(2-methyl-5-nitrophenyl)pyridine (2.86 g, 15.0 mmol) in EtOH (100 ml) and 1,4-dioxane (100 ml) at 0° C. The mixture was then stirred overnight, gradually warming to room temperature, and then concentrated under reduced pressure. 20% Aqueous NH3 solution (200 ml) and EtOH (300 ml) were added and again the mixture concentrated under reduced pressure. EtOAc (300 ml) was added and the mixture heated to reflux, the solids were filtered off and the process repeated twice more. The combined organic filtrates were concentrated under reduced pressure and the resulting crude residue was purified by column chromatography on silica, using 3% MeOH in dichloromethane as the eluent, to yield 4-methyl-3-(pyridin-3-yl)phenylamine (1.22 g, 44%): δH (360 MHz, CDCl3) 2.15 (3H, s), 6.56 (1H, d, J 2.4), 6.65 (1H, dd, J 8.0 and 2.4), 7.07 (1H, d, J 8.1), 7.31 (1H, dd, J 7.8 and 4.7), 7.62 (1H, dt, J 7.8 and 2.0), 8.53-8.60 (2H, m); m/z (ES+) 185 (M++H).
Quantity
11.86 g
Type
reactant
Reaction Step One
Name
3-(2-methyl-5-nitrophenyl)pyridine
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>CCO.O1CCOCC1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
11.86 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
3-(2-methyl-5-nitrophenyl)pyridine
Quantity
2.86 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])C=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
20% Aqueous NH3 solution (200 ml) and EtOH (300 ml) were added
CONCENTRATION
Type
CONCENTRATION
Details
again the mixture concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc (300 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude residue was purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.